Methyl 4-bromo-3,5-difluorophenylacetate
Overview
Description
Methyl 4-bromo-3,5-difluorophenylacetate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of phenylacetate, featuring bromine and fluorine substituents on the aromatic ring
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may play a role in pathways involving carbon–carbon bond formation.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular level.
This compound presents an interesting area for future study, particularly in the context of Suzuki–Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3,5-difluorophenylacetate typically involves the esterification of 4-bromo-3,5-difluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of 4-bromo-3,5-difluorophenylacetic acid.
Reduction: Formation of 4-bromo-3,5-difluorophenylethanol.
Scientific Research Applications
Methyl 4-bromo-3,5-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 4-bromo-3,5-difluorobenzoate: Similar structure but with a benzoate group instead of phenylacetate.
Methyl 4-bromo-3,5-difluorophenylpropionate: Similar structure with a propionate group.
Methyl 4-bromo-3,5-difluorophenylbutyrate: Similar structure with a butyrate group.
Uniqueness: Methyl 4-bromo-3,5-difluorophenylacetate is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(4-bromo-3,5-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-8(13)4-5-2-6(11)9(10)7(12)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABYIVDJCIFKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807169-26-1 | |
Record name | methyl 2-(4-bromo-3,5-difluorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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